3-methyl-7-(2-oxo-2-phenylethyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-mercapto-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C14H12N4O3S and a molecular weight of 316.341 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-mercapto-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of chemical transformations such as alkylation, oxidation, and thiolation to introduce the desired functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-mercapto-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
8-mercapto-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-mercapto-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-mercapto-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-mercapto-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
- 8-mercapto-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 8-mercapto-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the phenylethyl group, which can enhance its biological activity and specificity. This structural feature may contribute to its distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C14H12N4O3S |
---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
3-methyl-7-phenacyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C14H12N4O3S/c1-17-11-10(12(20)16-13(17)21)18(14(22)15-11)7-9(19)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,22)(H,16,20,21) |
InChI Key |
CMJTZINTNMPINW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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